Structural Differentiation: Ortho-Trifluoromethyl Benzamide vs. Meta- and Para-Substituted Analogs
The 2-(trifluoromethyl)benzamide substituent in the target compound (CAS 898420-39-8) is positionally distinct from the 3-(trifluoromethyl)benzamide analog (CAS 898420-20-7). Ortho-substitution of the trifluoromethyl group on the benzamide ring introduces a steric constraint that alters the dihedral angle between the amide carbonyl and the aromatic ring, potentially affecting hydrogen-bonding geometry with target proteins [1]. In the broader quinazolinone-benzamide class, ortho-substituted benzamide derivatives have been shown to modulate inhibitory potency against kinases and cytokine production differently than their meta- or para-substituted counterparts [2].
| Evidence Dimension | Positional isomerism of trifluoromethyl group on benzamide ring |
|---|---|
| Target Compound Data | 2-(trifluoromethyl)benzamide (ortho-substituted) |
| Comparator Or Baseline | 3-(trifluoromethyl)benzamide analog (CAS 898420-20-7, meta-substituted); 4-(trifluoromethyl)benzamide analog (para-substituted) |
| Quantified Difference | Positional isomerism; no quantitative activity data available from primary literature for the specific compounds |
| Conditions | Structural comparison based on chemical identity (PubChem, vendor catalogs) |
Why This Matters
Procurement of the ortho-trifluoromethyl isomer ensures the intended steric and electronic profile; substitution with the meta or para isomer yields a different chemical entity with unvalidated biological activity.
- [1] PubChem. N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide. Compound Summary, CID 16810686. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Patent WO 00/55153. Quinazolinone-benzamide derivatives as inhibitors of cytokine production. International Patent Application, published 2000. Referenced in US7786115 (Amide derivatives). View Source
